2-Amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid

ALDH inhibition assay prodrug activation in vitro vs. in vivo pharmacology

2-Amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid, commonly known as coprine, is a non-proteinogenic L-α-amino acid belonging to the glutamine and derivatives class. It is a mycotoxin first isolated from the common ink cap mushroom Coprinopsis atramentaria.

Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
CAS No. 58919-61-2
Cat. No. B1669430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid
CAS58919-61-2
SynonymsCoprine; 
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC1(NC(=O)CCC(C(=O)O)N)O
InChIInChI=1S/C8H14N2O4/c9-5(7(12)13)1-2-6(11)10-8(14)3-4-8/h5,14H,1-4,9H2,(H,10,11)(H,12,13)
InChIKeyOEEZRBUCLFMTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Coprine (CAS 58919-61-2) – A Prodrug ALDH Inhibitor with Distinct Pharmacological Selectivity vs. Disulfiram


2-Amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid, commonly known as coprine, is a non-proteinogenic L-α-amino acid belonging to the glutamine and derivatives class [1]. It is a mycotoxin first isolated from the common ink cap mushroom Coprinopsis atramentaria [2]. Coprine functions as a hydrolytic prodrug: in vivo hydrolysis yields 1-aminocyclopropanol (ACP), which rapidly converts to cyclopropanone hydrate, a covalent, reversible inhibitor of aldehyde dehydrogenase (ALDH) [3]. This mechanism produces a disulfiram-like ethanol hypersensitivity, yet coprine exhibits distinct biochemical selectivity and a unique cyclopropanone-based pharmacophore that is absent in all clinically used alcohol-sensitizing agents.

Why Coprine Cannot Be Simply Replaced by Disulfiram, Cyanamide, or 1-Aminocyclopropanol in Research Protocols


Although coprine, disulfiram, and cyanamide all converge on ALDH inhibition, they differ fundamentally in activation requirements, enzyme selectivity profiles, tissue distribution of effect, and off-target pharmacology [1]. Coprine is a prodrug that is completely inactive against ALDH in vitro; its in vivo activity depends entirely on hydrolytic release of 1-aminocyclopropanol and subsequent formation of cyclopropanone hydrate [2]. Disulfiram, by contrast, requires reductive biotransformation to diethyldithiocarbamate and also potently inhibits dopamine-β-hydroxylase (DBH), confounding interpretation of cardiovascular endpoints [3]. Cyanamide demands catalase-mediated metabolic activation and uniquely inhibits the high-Km ALDH isoform in vivo, which coprine does not [4]. Direct application of 1-aminocyclopropanol bypasses the hydrolysis step but loses the pharmacokinetic time-course inherent to coprine's prodrug character. These mechanistic divergences mean that substituting one agent for another without protocol adjustment will produce non-equivalent ALDH inhibition, different temporal dynamics, and distinct off-target effects.

Coprine (CAS 58919-61-2) – Head-to-Head Quantitative Differentiation Evidence


Prodrug Activation: Coprine Has Zero In Vitro ALDH Inhibitory Activity, Unlike Disulfiram and ACP

In isolated rat liver preparations, coprine produces no measurable inhibition of the low-Km ALDH enzyme, whereas its hydrolytic product 1-aminocyclopropanol (ACP) is a potent inhibitor both in vitro and in vivo [1]. This establishes coprine as an obligate prodrug. Disulfiram, by contrast, directly inhibits ALDH in vitro via its metabolite diethyldithiocarbamate, and ACP inhibits ALDH without requiring metabolic conversion [2]. For any experimental design requiring in vitro ALDH inhibition, direct use of coprine will yield a false-negative result; ACP or disulfiram must be used instead.

ALDH inhibition assay prodrug activation in vitro vs. in vivo pharmacology

Selective ALDH Inhibition Without Dopamine-β-Hydroxylase (DBH) Suppression – A Key Distinction from Disulfiram

In rats pretreated with ethanol-sensitizing compounds, disulfiram significantly decreased cardiac dopamine-β-hydroxylase (DBH) activity and reduced norepinephrine levels in both heart and brain, whereas coprine and cyanamide showed no effect on DBH or norepinephrine [1]. Coprine inhibits only the low-Km ALDH without affecting DBH, making it a cleaner pharmacological probe for isolating ALDH-mediated effects on ethanol metabolism and blood pressure regulation [2].

DBH selectivity norepinephrine depletion cardiovascular pharmacology

Faster Onset of Brain ALDH Inhibition vs. Disulfiram: Coprine Acts Within 2 Hours, Disulfiram Requires 24 Hours

In a direct rat study comparing the time course of brain ALDH inhibition, coprine and cyanamide significantly decreased brain ALDH activity at low acetaldehyde concentration at both 2 hr and 24 hr after administration. Disulfiram produced no inhibition at 2 hr and achieved only 38% inhibition at 24 hr [1]. At high acetaldehyde concentration, brain ALDH was significantly inhibited by coprine and cyanamide, but not by disulfiram at any time point [1]. This indicates that coprine provides more rapid and complete brain ALDH suppression than disulfiram.

brain ALDH kinetics acetaldehyde metabolism time-course pharmacology

Broader Substrate-Concentration Range for Brain ALDH Inhibition vs. Disulfiram

Coprine significantly inhibited brain ALDH at both low and high acetaldehyde concentrations in vivo. In contrast, disulfiram inhibited brain ALDH only at low acetaldehyde concentration; at high acetaldehyde concentration, disulfiram produced no significant inhibition [1]. This indicates that coprine suppresses a broader functional range of brain ALDH activity, likely reflecting differential inhibition of ALDH isozyme subtypes.

ALDH substrate affinity biogenic aldehyde metabolism brain enzyme inhibition

Greater Ethanol-Sensitizing Potency – Coprine Is Described as a More Potent Agent Than Disulfiram

Although the overall physiological effect of coprine resembles that of disulfiram, authoritative chemical databases note that coprine does not affect dopamine-β-decarboxylase (DBH) and is characterized as a more potent ethanol-sensitizing agent than disulfiram . The mechanism appears to involve inhibition of the low-Km form of liver acetaldehyde dehydrogenase by the active metabolite cyclopropanone hydrate, which binds covalently yet reversibly to the active-site thiol [1]. The covalent but reversible nature of this thiol–cyclopropanone interaction is mechanistically distinct from the disulfiram-derived carbamoylation of ALDH.

ethanol sensitization potency acetaldehyde accumulation disulfiram comparability

Documented Mutagenicity and Gonadotoxicity – A Critical Safety Distinction for Research Material Handling

Coprine and its structural analog benzcoprine produced severe testicular lesions in rats and dogs, including impaired spermatogenesis, germ cell degeneration, and decreased testicular weight, consistent with a direct effect on germ cells [1]. Additionally, both compounds test positive in the Ames mutagenicity assay (base-pair substitution-sensitive strains) and cause bone marrow depression and lymphocytopenia, properties characteristic of alkylating agents [2]. These toxicities led to the abandonment of coprine as a clinical candidate for alcohol aversion therapy and distinguish it from disulfiram, which does not share the same genotoxicity or gonadotoxicity profile at therapeutic doses [3].

genotoxicity testicular toxicity Ames test research safety

Validated Research and Industrial Application Scenarios for Coprine (CAS 58919-61-2)


Mechanistic Studies of ALDH Prodrug Activation and Cyclopropanone-Based Enzyme Inhibition

Coprine is uniquely suited for investigating the prodrug-to-active-inhibitor conversion pathway in ALDH pharmacology. Because coprine has zero in vitro ALDH inhibitory activity but generates the potent inhibitor cyclopropanone hydrate upon in vivo hydrolysis, it serves as a model system for studying metabolic activation of cyclopropanone prodrugs [1]. The covalent but reversible thiohemiketal formation between cyclopropanone hydrate and the ALDH active-site cysteine thiol represents a mechanistically distinct mode of enzyme inhibition not shared by disulfiram (carbamoylation) or cyanamide (catalase-dependent activation) [2]. This makes coprine a valuable tool compound for laboratories designing active-site-directed thiol-targeting enzyme inhibitors.

In Vivo Studies Requiring ALDH Inhibition Without DBH Confounding

For cardiovascular and neuropharmacology studies examining the isolated effects of acetaldehyde accumulation on blood pressure and heart rate, coprine offers a critical advantage over disulfiram: it inhibits low-Km ALDH without suppressing dopamine-β-hydroxylase (DBH) or depleting norepinephrine stores [3]. In the standard rat model, coprine (100 mg/kg) elevated blood acetaldehyde comparably to disulfiram (200 mg/kg) but produced a different hemodynamic response profile due to the absence of DBH-mediated norepinephrine depletion [3]. Researchers investigating the role of acetaldehyde in ethanol-induced hypotension should preferentially select coprine to avoid the norepinephrine-related confound introduced by disulfiram.

Rapid-Onset CNS ALDH Inhibition Protocols

Coprine inhibits brain ALDH activity within 2 hours of systemic administration, whereas disulfiram requires 24 hours to achieve partial (38%) brain ALDH inhibition [4]. For acute experimental designs where brain aldehyde metabolism must be disrupted within a single experimental session, coprine is the superior choice among ALDH inhibitors. Additionally, coprine effectively inhibits brain ALDH at both low and high acetaldehyde concentrations, whereas disulfiram is ineffective at high substrate concentrations [4]. This makes coprine the preferred agent for studies involving biogenic aldehyde accumulation in the CNS, such as those investigating the role of ALDH in dopamine-derived aldehyde (DOPAL) metabolism.

Mycotoxin and Food Safety Research – Reference Standard for Coprinus Syndrome Studies

As the naturally occurring toxin responsible for Coprinus syndrome (disulfiram-like ethanol hypersensitivity following mushroom ingestion), coprine is the essential reference standard for food safety laboratories, mycotoxin surveillance programs, and toxicology investigations involving Coprinopsis species [5]. Its prolonged duration of action—ethanol reactivity can persist for up to 5 days after ingestion—and the requirement for cooking to liberate active toxin from the mushroom matrix are distinctive features relevant to food safety risk assessments [6]. Analytical-grade coprine is required as a certified reference material for LC-MS/MS or HPLC-based detection methods in mushroom monitoring programs.

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